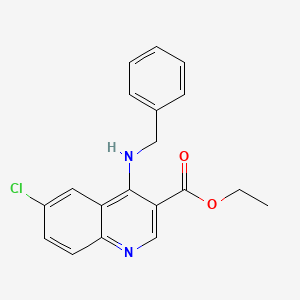
Ethyl 4-(benzylamino)-6-chloroquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(benzylamino)-6-chloroquinoline-3-carboxylate is a compound that belongs to the class of quinoline derivatives. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their biological activities. Although the provided papers do not directly discuss Ethyl 4-(benzylamino)-6-chloroquinoline-3-carboxylate, they do provide insights into the synthesis and applications of related quinoline derivatives, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of quinoline derivatives often involves the Friedländer synthesis, which is a classic method for constructing the quinoline ring system. In the first paper, an unexpected direct synthesis of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate is achieved through a Friedländer reaction facilitated by chlorotrimethylsilane (TMSCl). This reaction starts with 1-(2-amino-5-iodophenyl)ethanone and ethyl 4-chloro-3-oxobutanoate, leading to a poly-functionalized quinoline that serves as a versatile building block for further chemical transformations .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by a benzene ring fused to a pyridine ring. Substituents on the quinoline core, such as the ethyl ester group and chloro substituent as seen in the synthesized compounds in the papers, can significantly influence the chemical and physical properties of the molecule. The presence of different functional groups allows for a variety of chemical reactions to be performed, expanding the utility of these compounds in synthetic chemistry .
Chemical Reactions Analysis
Quinoline derivatives can undergo a range of chemical reactions. The first paper describes the use of the synthesized quinoline derivative in Williamson ether synthesis with various phenols, followed by in situ ester hydrolysis to yield 2,4-bis(aroxymethyl)quinoline-3-carboxylic acids. These reactions demonstrate the reactivity of the chloromethyl groups and the versatility of the quinoline core in organic synthesis . The second paper discusses the alkylation of a thioxoisoquinoline derivative, showcasing another type of chemical transformation that quinoline derivatives can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives like Ethyl 4-(benzylamino)-6-chloroquinoline-3-carboxylate are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect the compound's acidity, basicity, solubility, and reactivity. The ester group, for example, could make the compound more lipophilic, potentially affecting its solubility in organic solvents. The chloro substituent might make the compound more susceptible to nucleophilic substitution reactions. These properties are crucial when considering the compound's potential applications in medicinal chemistry or as a building block in organic synthesis .
作用机制
安全和危害
属性
IUPAC Name |
ethyl 4-(benzylamino)-6-chloroquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-2-24-19(23)16-12-21-17-9-8-14(20)10-15(17)18(16)22-11-13-6-4-3-5-7-13/h3-10,12H,2,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVNQXGFDOLXFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(oxetan-3-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B3020409.png)
![Imidazo[1,5-a]pyridine-7-carbonitrile](/img/structure/B3020410.png)
![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B3020412.png)
![3-({[6-(ethoxycarbonyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)propanoic acid](/img/structure/B3020413.png)
![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B3020414.png)
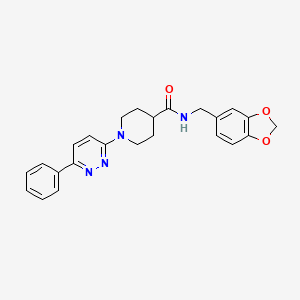
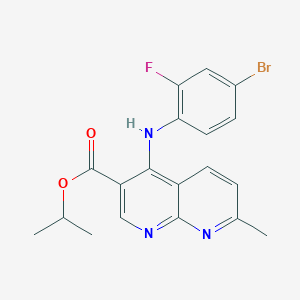
![1-(4-Chlorophenyl)-4-[1-[2-hydroxy-3-(2-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B3020420.png)
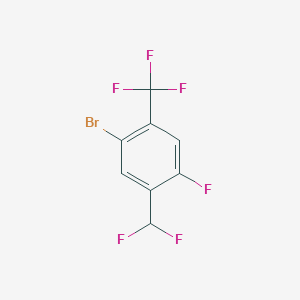
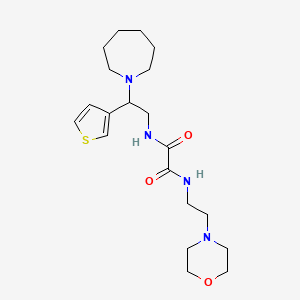
![4-{[(4-Fluorophenyl)sulfanyl]methyl}-1-(phenylsulfonyl)-4-piperidinol](/img/structure/B3020424.png)
![4-[1-(3-Chloro-5-fluoro-4-hydroxybenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B3020425.png)

![3-((5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3020428.png)